

# Technical Guide: Fmoc-O-ethyl-L-tyrosine

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## Compound of Interest

Compound Name: *Fmoc-O-ethyl-L-tyrosine*

Cat. No.: *B599373*

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This technical guide provides a comprehensive overview of  $\text{Na}-(9\text{-Fluorenylmethoxycarbonyl})\text{-O-ethyl-L-tyrosine}$  (Fmoc-L-Tyr(Et)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical properties, a detailed protocol for its incorporation into synthetic peptides, and a visual representation of the experimental workflow. Its primary application lies in the synthesis of peptides, where the O-ethyl group provides a stable, permanent modification to the tyrosine side chain, preventing post-synthetic modifications like phosphorylation and sulfation at that site.

## Core Physicochemical Data

**Fmoc-O-ethyl-L-tyrosine** is a derivative of the natural amino acid L-tyrosine, designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the O-ethyl ether linkage on the phenolic side chain offers permanent protection and altered hydrophobicity.

Property	Value	References
Molecular Weight	431.47 g/mol	<a href="#">[1]</a>
Alternate Molecular Weights	431.48 g/mol , 431.49 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>26</sub> H <sub>25</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	119894-20-1	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Melting Point	140 - 144 °C	<a href="#">[1]</a>
Purity	≥ 98-99% (HPLC)	<a href="#">[1]</a> <a href="#">[3]</a>
Optical Rotation	$[\alpha]_{D}^{20} = -28 \pm 1^\circ$ (c=1 in DMF)	<a href="#">[1]</a>
Synonyms	Fmoc-L-Tyr(Et)-OH, Fmoc-(S-2-amino-3-(4-ethoxyphenyl)propionic acid	<a href="#">[1]</a> <a href="#">[2]</a>

## Experimental Protocol: Incorporation into Peptides via SPPS

The following protocol details the manual incorporation of **Fmoc-O-ethyl-L-tyrosine** into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). This process involves a cyclical series of deprotection, activation, and coupling steps.

Materials:

- **Fmoc-O-ethyl-L-tyrosine**
- Peptide synthesis resin (e.g., Rink Amide or Wang resin)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF

- Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Activation Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Fritted peptide synthesis vessel
- Shaker or agitator

#### Methodology:

- Resin Preparation:
  - Place the desired resin (e.g., 0.1 mmol scale) into a fritted synthesis vessel.
  - Swell the resin by washing with DMF for 30-60 minutes with gentle agitation. Drain the solvent.
- Fmoc Deprotection (for a growing peptide chain):
  - Add a solution of 20% piperidine in DMF to the resin-bound peptide.
  - Agitate the mixture for 5-10 minutes at room temperature.
  - Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts.
- Amino Acid Coupling:
  - In a separate vial, prepare the activated amino acid solution. Dissolve **Fmoc-O-ethyl-L-tyrosine** (4 equivalents relative to the resin loading), a coupling reagent like HBTU (3.95

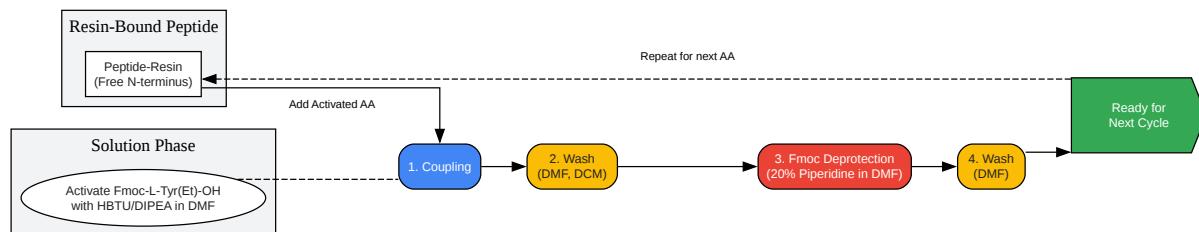
eq.), and an activation base like DIPEA (8 eq.) in DMF.

- Allow the mixture to pre-activate for 2-5 minutes.
- Add the activated **Fmoc-O-ethyl-L-tyrosine** solution to the deprotected peptide-resin.
- Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.
- Optional: Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.
- Washing:
  - Drain the coupling solution from the vessel.
  - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
- Chain Elongation:
  - The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage and Deprotection:
  - Once the peptide synthesis is complete, wash the final resin-bound peptide with DCM and dry it under a vacuum.
  - Prepare a cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O at a 95:2.5:2.5 ratio).
  - Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.
  - Filter the resin and collect the filtrate, which contains the crude peptide.
  - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and dry the product under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

## Experimental Workflow Diagram

The following diagram illustrates the cyclical process of incorporating a single Fmoc-protected amino acid, such as **Fmoc-O-ethyl-L-tyrosine**, during solid-phase peptide synthesis.



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Caption: Standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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## References

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